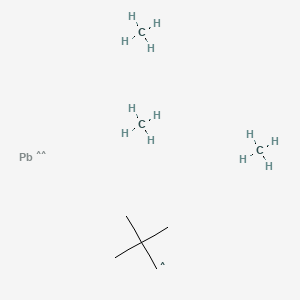
CID 101289950
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101289950 is an organolead compound with the chemical formula (CH₃)₃PbC(CH₃)₃ It is a tetraalkyllead compound, where the lead atom is bonded to three methyl groups and one neopentyl group
Vorbereitungsmethoden
The synthesis of CID 101289950 typically involves the reaction of lead tetraacetate with neopentylmagnesium bromide in the presence of a suitable solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
CID 101289950 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of lead.
Substitution: It can undergo substitution reactions where one or more of the alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 101289950 has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which CID 101289950 exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include various enzymes involved in metabolic pathways, leading to altered cellular processes and potential toxicity.
Vergleich Mit ähnlichen Verbindungen
CID 101289950 can be compared with other tetraalkyllead compounds such as tetramethyllead and tetraethyllead. While all these compounds share a similar core structure, this compound is unique due to the presence of the bulky neopentyl group, which affects its reactivity and physical properties. This uniqueness makes it suitable for specific applications where other tetraalkyllead compounds may not be as effective.
Similar compounds include:
Tetramethyllead: (CH₃)₄Pb
Tetraethyllead: (C₂H₅)₄Pb
Trimethyllead chloride: (CH₃)₃PbCl
Each of these compounds has distinct properties and applications, making this compound a valuable addition to the family of organolead compounds.
Eigenschaften
CAS-Nummer |
17544-69-3 |
|---|---|
Molekularformel |
C8H23Pb |
Molekulargewicht |
326.472 |
IUPAC-Name |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/C5H11.3CH4.Pb/c1-5(2,3)4;;;;/h1H2,2-4H3;3*1H4; |
InChI-Schlüssel |
XBBKQJKLNLYTEH-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)[CH2].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















